molecular formula C24H29ClN2O3S B297315 2-{(3-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-cyclohex-1-en-1-ylethyl)acetamide

2-{(3-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-cyclohex-1-en-1-ylethyl)acetamide

カタログ番号 B297315
分子量: 461 g/mol
InChIキー: FXWDTQTUCBBPOD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{(3-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-cyclohex-1-en-1-ylethyl)acetamide is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as C21H26ClNOS and has been the subject of numerous studies to determine its mechanism of action and biochemical effects.

作用機序

The mechanism of action of C21H26ClNOS involves the inhibition of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. By inhibiting CA IX, C21H26ClNOS disrupts the pH balance of cancer cells, leading to their death.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, C21H26ClNOS has also been shown to have anti-inflammatory and anti-oxidant effects. Studies have demonstrated that this compound can reduce inflammation and oxidative stress in various tissues and organs, including the brain, liver, and kidneys.

実験室実験の利点と制限

One of the main advantages of using C21H26ClNOS in lab experiments is its potent anti-cancer properties, which make it an excellent candidate for cancer research. However, the limitations of this compound include its potential toxicity and lack of specificity for CA IX, which may limit its therapeutic applications.

将来の方向性

There are several potential future directions for research on C21H26ClNOS. These include further studies on its anti-cancer properties, as well as investigations into its potential use as an anti-inflammatory and anti-oxidant agent. Additionally, researchers may explore the use of this compound in combination with other anti-cancer drugs to enhance its therapeutic effects.

合成法

The synthesis of C21H26ClNOS involves a series of chemical reactions that begin with the reaction of 3-chlorobenzylamine with 4-methylbenzenesulfonyl chloride to form a sulfonamide intermediate. This intermediate is then reacted with N-(2-cyclohex-1-en-1-ylethyl)acetamide to produce the final product.

科学的研究の応用

C21H26ClNOS has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth and proliferation of cancer cells.

特性

分子式

C24H29ClN2O3S

分子量

461 g/mol

IUPAC名

2-[(3-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-[2-(cyclohexen-1-yl)ethyl]acetamide

InChI

InChI=1S/C24H29ClN2O3S/c1-19-10-12-23(13-11-19)31(29,30)27(17-21-8-5-9-22(25)16-21)18-24(28)26-15-14-20-6-3-2-4-7-20/h5-6,8-13,16H,2-4,7,14-15,17-18H2,1H3,(H,26,28)

InChIキー

FXWDTQTUCBBPOD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=CC=C2)Cl)CC(=O)NCCC3=CCCCC3

正規SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=CC=C2)Cl)CC(=O)NCCC3=CCCCC3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。